Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with a 3-(4-methoxyphenyl)propanamido moiety. This compound is of interest due to the structural versatility of the pyrazolo[1,5-a]pyridine scaffold, which is known for diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 5-[3-(4-methoxyphenyl)propanoylamino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-20(25)17-13-21-23-11-10-15(12-18(17)23)22-19(24)9-6-14-4-7-16(26-2)8-5-14/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVNFBGRQXYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of an appropriate aminopyridine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the amido group: The pyrazolo[1,5-a]pyridine intermediate is then reacted with 4-methoxyphenylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amido linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for hydrolysis; methanol and sulfuric acid for transesterification.
Major Products Formed
Oxidation: Formation of 5-(3-(4-hydroxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate.
Reduction: Formation of Ethyl 5-(3-(4-methoxyphenyl)propylamino)pyrazolo[1,5-a]pyridine-3-carboxylate.
Substitution: Formation of 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid or other esters.
Scientific Research Applications
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and selected analogs:
Key Observations :
- Lipophilicity: The target compound’s XLogP3 (~3.5) is higher than simpler analogs like ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (XLogP3 = 1.2) due to the bulky 4-methoxyphenylpropanamido group, suggesting improved membrane permeability .
- Thermal Stability : The isoxazole-containing analog (mp 363–364°C) exhibits higher thermal stability compared to the target compound, likely due to rigid intramolecular interactions .
- Electron Effects : The 4-methoxyphenyl group in the target compound enhances electron density, contrasting with the electron-withdrawing trifluoromethyl group in the pyrimidine hybrid .
Biological Activity
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 1396864-75-7
- Molecular Formula : CHNO
- Molecular Weight : 367.4 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties. Pyrazolo[1,5-a]pyridine derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Several studies have reported on the cytotoxic effects of pyrazole derivatives against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF7 | 3.79 | Induction of apoptosis through mitochondrial pathways |
| Study B | NCI-H460 | 12.50 | Inhibition of microtubule polymerization |
| Study C | SF-268 | 42.30 | Cell cycle arrest and apoptosis via caspase activation |
The mechanisms by which this compound exerts its anticancer effects include:
- Microtubule Inhibition : Similar to other pyrazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Anti-inflammatory Activity
While the primary focus has been on its anticancer properties, some studies have indicated potential anti-inflammatory effects. Pyrazole derivatives have been noted to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study 1: Anticancer Efficacy in MCF7 Cells
In a controlled study involving MCF7 breast cancer cells, this compound demonstrated an IC value of 3.79 µM. The study highlighted its ability to induce apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c and activated caspases.
Case Study 2: Inhibition of NCI-H460 Lung Cancer Cells
Another investigation focused on NCI-H460 lung cancer cells revealed an IC of 12.50 µM. The compound was shown to disrupt microtubule formation, leading to significant cell cycle arrest at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
